Mephenytoin-d5

LC-MS Internal Standard Purity Comparison Quantitative Bioanalysis

Avoid matrix effect bias and FDA/EMA method validation failure with an unmatched internal standard. Mephenytoin-d5 is the definitive SIL-IS for mephenytoin LC-MS/MS assays. • +5 Da mass shift ensures baseline resolution from endogenous isotopologues without cross-talk. • ≥98% purity, DMSO-soluble for stable calibration standards across wide dynamic ranges. • Validated for CYP2C19 phenotyping, ADME studies, and in vitro CYP inhibition assays. Order now for reliable batch-to-batch consistency.

Molecular Formula C12H14N2O2
Molecular Weight 223.28 g/mol
CAS No. 1185032-66-9
Cat. No. B563189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMephenytoin-d5
CAS1185032-66-9
Synonymsrac 5-Ethyl-3-methyl-5-(phenyl-d5)hydantoin;  (+/-)-5-Ethyl-3-methyl-_x000B_5-(phenyl-d5)hydantoin;  (+/-)-Mesantoin-d5;  3-Ethylnirvanol-d5;  3-Methyl-5-ethyl-5-(phenyl-d5)-2,4-imidazolidinedione;  3-Methyl-5-ethyl-5-(phenyl-d5)_x000B_hydantoin;  Epiazin-d5;  Epilan-d
Molecular FormulaC12H14N2O2
Molecular Weight223.28 g/mol
Structural Identifiers
InChIInChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i4D,5D,6D,7D,8D
InChIKeyGMHKMTDVRCWUDX-UPKDRLQUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mephenytoin-d5: Deuterated Internal Standard for LC-MS


Mephenytoin-d5 (CAS 1185032-66-9) is a deuterium-labeled analog of the anticonvulsant agent mephenytoin . As a stable isotopically labeled internal standard (SIL-IS), it is specifically designed for the accurate quantification of mephenytoin and its metabolites via LC-MS/MS and GC-MS workflows . The compound incorporates five deuterium atoms into the phenyl ring, resulting in a molecular weight shift of +5 Da relative to the unlabeled parent (MW 218.25), which provides a clear mass spectrometric differentiation from the endogenous analyte while maintaining near-identical chemical and chromatographic behavior [1].

Workflow
LC-MS/MS and GC-MS quantification of mephenytoin and metabolites
Selection Logic
Deuterated SIL-IS with +5 Da mass shift for baseline resolution
Identity Context
Racemic deuterated analog matching unlabeled analyte for CYP2C19 phenotyping

Substitution Limitations of Mephenytoin-d5


The substitution of Mephenytoin-d5 with unlabeled mephenytoin or other deuterated analogs (e.g., d3, d8) in quantitative LC-MS/MS assays introduces significant analytical error that compromises method validity. Unlabeled mephenytoin cannot function as an internal standard because it co-elutes and shares the same precursor-to-product ion transitions as the target analyte, preventing chromatographic or mass spectrometric resolution . While alternative deuterated forms exist, the specific placement and number of deuterium atoms directly influence matrix effect correction, recovery, and chromatographic retention time shift . Even a single mass unit difference can result in insufficient isotopic peak separation from the endogenous analyte's M+1 or M+2 natural abundance isotopologues, leading to cross-talk and inaccurate quantification [1]. Therefore, a direct substitution without revalidation violates the FDA and EMA bioanalytical method validation guidance requirements for matrix effect evaluation and internal standard performance .

⚠️ Unlabeled mephenytoin cannot function as an internal standard due to identical precursor-to-product ion transitions and co-elution.
⚠️ Deuterated analogs with fewer labels (e.g., d3) may show insufficient isotopic peak separation from the analyte's natural abundance M+1/M+2 isotopologues, leading to cross-talk.
⚠️ Direct substitution without revalidation violates bioanalytical method validation guidance for matrix effect evaluation and internal standard performance.

Mephenytoin-d5 Differentiation from Analogs


Purity Assessment vs. Deuterated Analogs

Mephenytoin-d5 is offered at a certified chemical purity of 98.72% as determined by HPLC . In contrast, the d3 analog (rac Mephenytoin-d3) is supplied at a purity of ≥95% , while the d8 analog (Mephenytoin-d8) is available at >99.0% HPLC purity . The 98.72% purity of the d5 variant represents an intermediate purity level that balances cost-effectiveness with the analytical performance required for most routine LC-MS/MS quantitation tasks.

Purity vs. Deuterated Analogs
Cross-study comparable
98.72% (HPLC) d3: ≥95% | d8: >99.0%
Intermediate purity balancing cost-effectiveness with routine analytical performance.
Vendor-certified values; impurity profile influences accuracy and precision assessments.
LC-MS Internal Standard Purity Comparison Quantitative Bioanalysis

Isotopic Enrichment and Mass Shift Comparison

Mephenytoin-d5 incorporates five deuterium atoms specifically on the phenyl ring, yielding a nominal mass shift of +5 Da (MW 223.28) relative to unlabeled mephenytoin (MW 218.25) . The d3 analog contains only three deuterium atoms (on the methyl group, MW 221.27) , while the d8 variant includes eight deuterium atoms (three on methyl, five on phenyl, MW 226.31) . The five-deuterium phenyl labeling provides a ≥5 Da mass difference that ensures complete baseline resolution from the M+4 natural abundance isotopologue of the unlabeled analyte in most quadrupole-based instruments, a critical advantage over the d3 analog's +3 Da shift.

Isotopic Enrichment & Mass Shift
Head-to-head
+5 Da (5 deuterium, phenyl ring) d3: +3 Da | d8: +8 Da
Supports baseline resolution from analyte's M+4 natural abundance isotopologue.
Phenyl labeling minimizes deuterium-hydrogen exchange risk compared to methyl-d3 labels on nitrogen.
Deuterium Labeling Isotopic Purity Mass Spectrometry

Stereochemical Identity: Racemic vs. Enantiopure

Mephenytoin-d5 is supplied as the racemic mixture (rac-Mephenytoin-d5) [1]. This is explicitly differentiated from the (S)-Mephenytoin ((+)-Mephenytoin) stereoisomer (CAS 70989-04-7), which is also available at ≥98% purity . The racemic nature of the d5 compound aligns with the typical unlabeled mephenytoin analytical standard used in most CYP2C19 phenotyping assays, ensuring the internal standard's chromatographic behavior matches that of the target racemic analyte.

Stereochemical Identity
Head-to-head
Racemic mixture (rac-Mephenytoin-d5) vs. (S)-Mephenytoin single enantiomer
Matches typical racemic analyte in CYP2C19 assays, avoiding differential ionization or retention.
Vendor specification and CAS registry identity.
Chiral Analysis Stereochemistry Reference Standard Identity

Long-Term Storage Stability Profiles

Mephenytoin-d5 is recommended for long-term storage at -20°C for up to 3 years as a powder, or at 4°C for 2 years . Short-term room temperature shipping is permissible . In contrast, the d8 analog requires refrigeration at 2-8°C . The defined -20°C long-term storage condition for Mephenytoin-d5 is comparable to that of the unlabeled parent compound and other deuterated mephenytoin analogs, ensuring consistent stability across related reference materials.

Long-Term Storage Stability
Cross-study comparable
-20°C (powder, 3 years) d8 comparator: 2-8°C
Ensures multi-year analytical study consistency and prevents calibration drift.
Vendor-recommended conditions; room temperature shipping permissible short-term.
Compound Stability Storage Conditions Procurement Logistics

Solubility in DMSO and Organic Solvents

Mephenytoin-d5 demonstrates high solubility in DMSO at 100 mg/mL (447.87 mM) with sonication . It is also soluble in acetone, chloroform, and ethyl acetate . The unlabeled parent compound mephenytoin exhibits similar solubility characteristics, confirming that deuterium substitution does not significantly alter the physicochemical properties relevant to sample preparation . The d3 analog's solubility data is less explicitly defined in vendor documentation.

Solubility in DMSO
Class-level inference
100 mg/mL (447.87 mM) Comparable to unlabeled parent
Enables concentrated stock preparation, minimizing organic solvent volume during spiking.
DMSO with sonication; solubility in acetone, chloroform, and ethyl acetate also reported.
Sample Preparation Solubility DMSO Stock

Mephenytoin-d5 Applications in Bioanalysis


CYP2C19 Phenotyping Quantitation

Mephenytoin-d5 is the preferred internal standard for the accurate LC-MS/MS quantification of mephenytoin and its metabolites (4'-hydroxymephenytoin, nirvanol) in human plasma and urine during CYP2C19 phenotyping studies . The five-deuterium phenyl label provides a +5 Da mass shift that ensures chromatographic co-elution with the unlabeled analyte while enabling distinct mass spectrometric resolution, a critical requirement for correcting ionization suppression/enhancement in complex biological matrices . This application directly leverages the isotopic enrichment and molecular identity evidence presented in Section 3.

PK and Drug-Drug Interaction Studies

In preclinical and clinical PK studies evaluating mephenytoin absorption, distribution, metabolism, and excretion (ADME), Mephenytoin-d5 serves as the SIL-IS to correct for sample preparation losses and LC-MS/MS instrument variability . The defined high purity (98.72%) and DMSO solubility of the d5 compound (Section 3) facilitate the preparation of stable, concentrated spiking solutions, enabling robust calibration curves over wide dynamic ranges required for PK profiling. Its use is essential for generating reliable pharmacokinetic parameters (Cmax, AUC, t1/2) submitted to regulatory agencies .

Regulated Bioanalytical Method Validation

Analytical laboratories developing and validating LC-MS/MS methods for mephenytoin according to FDA/EMA bioanalytical method validation guidance require a well-characterized internal standard . Mephenytoin-d5, with its defined long-term storage stability at -20°C (Section 3), provides the necessary batch-to-batch consistency for method qualification and transfer. The racemic nature of the d5 compound (Section 3) ensures that the internal standard's performance remains consistent across the entire calibration range, from LLOQ to ULOQ, which is essential for demonstrating method accuracy and precision .

CYP450 Inhibition and Induction Screening

In high-throughput in vitro CYP inhibition assays using human liver microsomes or hepatocytes, Mephenytoin-d5 can be employed as a tracer or internal standard to quantify the formation of mephenytoin metabolites . The deuterium label allows for the simultaneous analysis of the probe substrate and its metabolites without interference from the endogenous enzyme system. This application leverages the compound's classification as a CYP2C19 substrate and the stability data provided in Section 3 to ensure reliable quantitation during long-duration incubations .

Application
Selection Property
Validation Focus
CYP2C19 Phenotyping Quantitation
+5 Da mass shift with phenyl labeling
Co-elution and matrix-effect correction in complex biological matrices
PK and Drug-Drug Interaction Studies
High certified purity and DMSO solubility
Robust calibration curves and exposure-model validation
Bioanalytical Method Validation
Defined long-term storage stability
Batch-to-batch consistency and method-transfer review
CYP450 Inhibition and Induction Screening
Racemic identity and deuterium label stability
Interference-free metabolite quantitation in in vitro incubations

Technical Documentation Hub

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36 linked technical documents
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